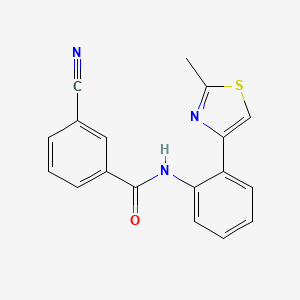
Methyl 2-hydroxy-3-(2-oxoethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-hydroxy-3-(2-oxoethyl)benzoate” is an organic compound with the molecular formula C10H10O4 . It is also known by its IUPAC name, "this compound" .
Molecular Structure Analysis
The molecule has a complex structure with multiple functional groups. The InChI code for the molecule is1S/C10H10O4/c1-14-10(13)8-4-2-3-7(5-6-11)9(8)12/h2-4,6,12H,5H2,1H3 . This indicates the presence of an ester group (COOCH3), a hydroxyl group (OH), and a carbonyl group (C=O) in the molecule . Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications
Chemical Synthesis and Structural Studies :
- Methyl 2-hydroxy-3-(2-oxoethyl)benzoate and related compounds have been utilized in chemical synthesis. For example, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).
- Another study investigated the crystal structures of bromo-hydroxy-benzoic acid derivatives, including methyl 4-bromo-2-(methoxymethoxy)benzoate, which are related to this compound (Suchetan et al., 2016).
Biological Activity and Antimicrobial Properties :
- Benzoic acid derivatives, including compounds similar to this compound, have shown antimicrobial and antiparasitic activity. For instance, Piper species derivatives displayed significant antibacterial activities (Flores et al., 2008).
Material Science and Corrosion Inhibition :
- A study focused on the synthesis of this compound-related compounds as inhibitors against corrosion of mild steel in acidic media, demonstrating its potential application in material science and engineering (Arrousse et al., 2021).
Photophysical Properties :
- Research on this compound derivatives has been conducted to explore their photophysical properties, highlighting their potential use in optical applications (Kim et al., 2021).
Pharmaceutical Applications :
- The compound has been studied for its potential use in the synthesis of new pharmaceuticals, such as in the synthesis and characterization of hybrid polymers for biological activity (Kareem et al., 2021).
Chemical Reactions and Mechanisms :
- Investigations into the mechanisms of the alkaline hydrolysis of substituted methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates, related to this compound, have provided insights into the chemical reactions and mechanisms involved in these processes (Bowden & Byrne, 1996).
Safety and Hazards
The compound is classified under GHS07 for safety. It carries a warning signal word. The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280, P305+P351+P338, advising to wear protective gloves/eye protection/face protection, and to rinse cautiously with water in case of eye contact .
Properties
IUPAC Name |
methyl 2-hydroxy-3-(2-oxoethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8-4-2-3-7(5-6-11)9(8)12/h2-4,6,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBOYPJJPTYSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)(tetrahydro-2-furanyl)methanamine](/img/structure/B2817441.png)
![N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide](/img/structure/B2817446.png)
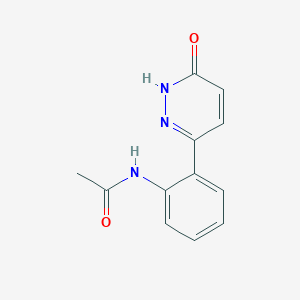
![N-[(2,6-dichlorophenyl)methoxy]-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide](/img/structure/B2817448.png)
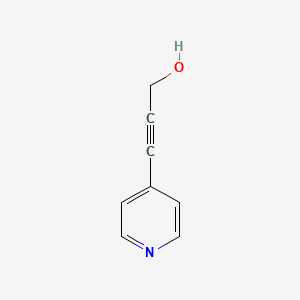
![1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2817450.png)
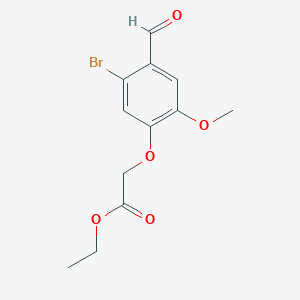
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2817452.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione](/img/structure/B2817453.png)
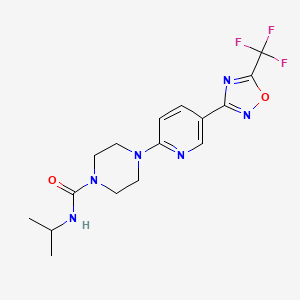
![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)
